(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid
Overview
Description
Polypeptide for proteomics research.
Mechanism of Action
Target of Action
Acetyl-L-alanyl-L-glutamine (Ac-Ala-Gln-OH) is a dipeptide that primarily targets the cells of the human body, particularly muscle cells . It is synthesized by Escherichia coli expressing α-amino acid ester acyltransferase . The compound plays a crucial role in the biosynthesis and bioenergetics of cells, serving as a major source of energy and nitrogen .
Mode of Action
The mode of action of Ac-Ala-Gln-OH involves its interaction with cells to provide them with the necessary amino acids for their function . The compound is hydrolyzed by enzymes in the body, releasing glutamine and alanine . Glutamine, in particular, is essential for various physiological and biochemical roles in the body, including energy metabolism, maintaining cellular homeostasis, and acid-base balance .
Biochemical Pathways
Ac-Ala-Gln-OH affects several biochemical pathways. As a precursor to all tetrapyrroles such as chlorophyll, heme, and siroheme, it plays a significant role in the body’s metabolic processes . Glutamine, one of the products of Ac-Ala-Gln-OH hydrolysis, can be degraded to α-ketoglutaric acid, ATP, and lactate, exercising biochemical functions . It also protects both transcellular and paracellular pathways of intestinal absorption by increasing autophagy or blocking inflammation .
Pharmacokinetics
The pharmacokinetics of Ac-Ala-Gln-OH involves its absorption, distribution, metabolism, and excretion (ADME) in the body. The compound is hydrolyzed into alanine and glutamine, which are then utilized by the body
Result of Action
This leads to improved energy metabolism, enhanced cellular homeostasis, and better overall cell function .
Action Environment
The action of Ac-Ala-Gln-OH can be influenced by various environmental factors. For instance, the efficiency of production of Ac-Ala-Gln-OH by E. coli can be affected by temperature and pH . Furthermore, the compound’s stability and efficacy can be influenced by the conditions of the body, such as the presence of certain enzymes and the overall health status of the individual .
Biochemical Analysis
Biochemical Properties
Ac-Ala-Gln-OH plays a significant role in biochemical reactions. It interacts with enzymes such as α-amino acid ester acyltransferase, which is expressed in Escherichia coli for the production of Ac-Ala-Gln-OH . This interaction is crucial for the high enzyme activity and continuous production of Ac-Ala-Gln-OH .
Cellular Effects
Ac-Ala-Gln-OH has profound effects on various types of cells and cellular processes. For instance, in the mouse myoblast cell line C2C12, Ac-Ala-Gln-OH supplementation can promote differentiation ability and facilitate the proliferation of injured cells . It also influences cell function by partially restoring the metabolic profile of C2C12 myoblasts disturbed by glucose and glutamine deprivation .
Molecular Mechanism
The molecular mechanism of Ac-Ala-Gln-OH involves its interaction with biomolecules and its influence on gene expression. Ac-Ala-Gln-OH supplementation can promote MyoD1 protein synthesis, upregulate the muscle ATP-storage phosphocreatine (PCr), maintain TCA cycle anaplerosis, enhance the antioxidant capacity through promoting GSH biosynthesis, and stabilize lipid membranes by suppressing glycerophospholipids metabolism .
Temporal Effects in Laboratory Settings
Over time, the effects of Ac-Ala-Gln-OH show changes in laboratory settings. For instance, the immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ac-Ala-Gln-OH, achieving a productivity of 2.79 mg/(min*mL-CV) without intermittent time .
Dosage Effects in Animal Models
The effects of Ac-Ala-Gln-OH vary with different dosages in animal models. In a study involving dogs with parvoviral enteritis, oral administration of Ac-Ala-Gln-OH improved survival without causing adverse effects .
Metabolic Pathways
Ac-Ala-Gln-OH is involved in several metabolic pathways. It interacts with enzymes such as α-amino acid ester acyltransferase for its production . It also plays a role in the metabolism of glutamine, which is the most abundant free amino acid in muscle and a major source of energy and nitrogen for biosynthesis .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALLJDWBMKIZEF-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121574-43-4 | |
Record name | (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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